2,3-Difluoro-6-nitroaniline
Overview
Description
2,3-Difluoro-6-nitroaniline is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Reduction Applications
- Reduction to Less Toxic Products : 2-nitroaniline (2-NA), a related compound, is reduced to less toxic and environmentally benign products, such as o-phenylenediamine, using various reducing agents and catalytic systems, including silica-supported gold nanoparticles (Naseem, Begum, & Farooqi, 2017).
Photoreactivity and Photoprobes
- Use in Photoaffinity Labeling : 2,6-Difluoro-4-nitroanisole, a similar compound, exhibits photoreactivity with nucleophiles, making it a candidate for improved biochemical photoprobes, especially for proteins with good nucleophiles (Casado, Cervera, Marquet, & Moreno-Mañas, 1995).
Molecular Structure and Bonding
- Hydrogen Bonding Studies : Research on C-substituted nitroanilines, including trifluoromethyl-4-nitroaniline, reveals interesting molecular ladder and sheet structures formed by hydrogen bonding (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).
Environmental Degradation
- Biodegradation Pathways : A study on 2-chloro-4-nitroaniline, an analog, explores its biodegradation under aerobic conditions by Rhodococcus sp. strain MB-P1, offering insights into environmental remediation strategies (Khan, Pal, Vikram, & Cameotra, 2013).
Spectroscopy and Analytical Chemistry
- Differentiation of Isomers : Studies on tetra- and trifluoronitroanilines using negative-ion electrospray mass spectrometry demonstrate that fragmentation patterns enable differentiation of isomers, important for analytical chemistry (Gierczyk, Grajewski, & Zalas, 2006).
Structural and Vibrational Analysis
- Computational and Experimental Methods : Research involving 2-trifluoromethyl-4-nitroaniline used both experimental and computational methods to determine structural, vibrational, and electronic properties, crucial for understanding chemical behavior (Yildirim, 2019).
Nonlinear Optical (NLO) Properties
- Intermolecular Hydrogen Bonding in NLO : A theoretical analysis of nitroaniline, including p-nitroaniline, reveals that hydrogen-bonded structures significantly affect NLO properties, indicating potential applications in photonics (Moliner, Escribano, & Peris, 1998).
Safety and Hazards
“2,3-Difluoro-6-nitroaniline” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The market for “2,3-Difluoro-6-nitroaniline” is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand for “this compound”, and favorable government policies . The increasing demand for innovative drugs and crop protection products has driven the market growth .
Properties
IUPAC Name |
2,3-difluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPGYZSCGXBTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371784 | |
Record name | 2,3-Difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211693-73-1 | |
Record name | 2,3-Difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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